tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVAFXVAEPRQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate typically involves:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (BOC) group to form a carbamate.
- Introduction of the 3,5-dichlorobenzyl substituent at the nitrogen of the piperidine ring.
- Purification steps to ensure high yield and purity.
This strategy leverages the stability and reactivity of the BOC protecting group and the nucleophilicity of the piperidine nitrogen for alkylation.
Preparation of tert-butyl 4-aminopiperidine-1-carboxylate (BOC-protected piperidine)
A common starting material is 4-aminopiperidine, which is protected by reaction with di-tert-butyl dicarbonate to yield the BOC-protected amine.
| Step | Reagents/Conditions | Details | Yield |
|---|---|---|---|
| 1 | 4-aminopiperidine + (Boc)2O, base | Reaction in pyridine or dichloromethane at 0–20 °C, stirring for several hours (e.g., 16 h) | ~90% |
The BOC group enhances solubility and stability for subsequent reactions.
Synthesis of (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester
This intermediate is formed by mesylation of the BOC-protected piperidine:
| Parameter | Details |
|---|---|
| Starting material | 5.00 g (25.0 mmol) of BOC-4-aminopiperidine |
| Solvent | Pyridine (19.8 mL) |
| Reagent | Methanesulfonyl chloride (2.13 mL, 27.5 mmol) |
| Temperature | Cooling with ice initially, then room temperature |
| Reaction time | 16 hours |
| Work-up | Dilution with water, extraction with dichloromethane, washing, drying with MgSO4, filtration |
| Yield | 91% |
| Characterization | ESI-MS: 279 [M+H]+ |
This mesylation activates the piperidine nitrogen for nucleophilic substitution reactions.
Alkylation with 3,5-dichlorobenzyl halide
The key step involves alkylation of the piperidine nitrogen with a 3,5-dichlorobenzyl halide (typically chloride or bromide).
- Base: Triethylamine or another non-nucleophilic base.
- Solvent: Dichloromethane or N-methyl-2-pyrrolidone (NMP).
- Temperature: Room temperature to 150 °C (microwave-assisted).
- Time: 1–17 hours depending on conditions.
| Parameter | Details |
|---|---|
| Starting materials | tert-butyl piperidin-4-ylcarbamate + 3,5-dichlorobenzyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane or NMP |
| Temperature | 20 °C to 150 °C (microwave-assisted heating) |
| Time | 1–17 hours |
| Work-up | Partition between water and organic solvent, washing, drying |
| Yield | 55–89% depending on conditions |
Microwave-assisted synthesis at 150 °C for 90 minutes has been reported to improve reaction efficiency and yield.
Deprotection and Purification
After alkylation, the BOC protecting group can be removed if necessary by treatment with trifluoroacetic acid (TFA) at room temperature for several hours (e.g., 10 h), followed by neutralization and extraction.
Purification is commonly achieved by silica gel flash chromatography using solvent mixtures such as ethyl acetate/hexanes.
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| BOC protection | (Boc)2O, pyridine or DCM, base | 0–20 °C | 16 h | ~90 | Formation of tert-butyl 4-aminopiperidine |
| Mesylation | Methanesulfonyl chloride, pyridine | 0 °C to RT | 16 h | 91 | Formation of mesylated intermediate |
| Alkylation | 3,5-dichlorobenzyl chloride, triethylamine, DCM | 20–150 °C | 1–17 h | 55–89 | Microwave heating improves yield |
| Deprotection (if needed) | Trifluoroacetic acid | RT | 10 h | - | Removal of BOC group |
| Purification | Silica gel chromatography (EtOAc/hexanes) | - | - | - | Ensures product purity |
Research Findings and Analytical Data
- The compound exhibits good membrane permeability due to the lipophilic tert-butyl group and dichlorophenyl moiety.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight (~335.24 g/mol).
- Nuclear Magnetic Resonance (NMR) spectroscopy data (1H and 13C) confirm the structural integrity of the synthesized compound.
- The described synthetic routes provide reproducible yields and purity suitable for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium (VREfm) at low concentrations comparable to established antibiotics like vancomycin . This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.
Neurological Applications
The piperidine structure of the compound is often associated with neuropharmacological activity. Compounds containing piperidine derivatives have been explored for their effects on various neurological disorders, including anxiety and depression. The presence of the dichlorophenyl group may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Piperidine Derivative : The starting material is a piperidine derivative, which is reacted with a suitable protecting group (e.g., tert-butoxycarbonyl).
- Substitution Reaction : The piperidine derivative undergoes a substitution reaction with 3,5-dichlorobenzyl chloride to form the desired product.
- Purification : The final product is purified through techniques such as recrystallization or chromatography.
These synthetic pathways are crucial for optimizing yield and purity for subsequent biological evaluations.
Case Study 1: Antimicrobial Activity
In one study, researchers evaluated the antimicrobial efficacy of related piperidine derivatives against a panel of Gram-positive bacteria. The findings indicated that certain derivatives exhibited bactericidal effects at concentrations as low as 0.78 μg/mL against resistant strains . This underscores the potential of this compound in addressing public health challenges posed by antibiotic resistance.
Case Study 2: Neuropharmacological Screening
Another study focused on the neuropharmacological properties of piperidine derivatives. The results suggested that compounds with similar structures could modulate neurotransmitter systems effectively, providing a basis for their use in treating mood disorders . Further investigations into this compound could reveal specific mechanisms of action relevant to neurological health.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other piperidine-based carbamates. Key analogs and their distinguishing features are discussed below:
tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Substituent : Acetyl group at the piperidine nitrogen instead of 3,5-dichlorophenylmethyl.
- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride and triethylamine in dichloromethane (DCM) .
- Reactivity : The acetyl group is less sterically hindered, facilitating faster deprotection under acidic conditions (e.g., HCl/MeOH) compared to bulkier aryl groups.
- Applications: Intermediate in kinase inhibitor synthesis, as evidenced by its use in generating (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide .
tert-butyl N-(4-chlorophenyl)carbamate
- Substituent : 4-Chlorophenyl group directly attached to the carbamate nitrogen (CAS 674-120-2) .
- Structural Differences: Lacks the piperidine scaffold, reducing conformational flexibility. The mono-chloro substitution may decrease lipophilicity relative to the 3,5-dichloro analog.
- Applications : Primarily used in peptide synthesis or as a building block for small-molecule libraries.
tert-butyl 1-neopentylpiperidin-4-ylcarbamate
- Substituent : Neopentyl (2,2-dimethylpropyl) group at the piperidine nitrogen .
- Stability : Enhanced resistance to nucleophilic attack due to steric shielding.
Data Tables
Table 2: Physicochemical Properties
Research Findings and Insights
- Biological Relevance : Piperidine carbamates with aromatic substituents (e.g., 3,5-dichlorophenyl) are explored in CNS drug discovery due to their blood-brain barrier permeability .
- Synthetic Challenges : The 3,5-dichlorophenylmethyl group may necessitate stringent temperature control during alkylation to avoid byproducts, unlike simpler acetylations .
Biological Activity
Overview
tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate is a synthetic organic compound belonging to the carbamate class. It features a tert-butyl group, a piperidine ring, and a dichlorophenyl moiety, which contribute to its unique chemical and biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHClNO
CAS Number: 1461708-84-8
Synthesis and Preparation
The synthesis of this compound typically involves several steps, including:
- Starting Materials: tert-butyl carbamate and a piperidine derivative.
- Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran with bases such as sodium hydride or potassium carbonate.
- Purification: Techniques like recrystallization or chromatography are employed to achieve high purity.
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Activity: Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation.
- NLRP3 Inhibition: The compound has been explored as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study published in Molecules (2021) evaluated the compound's ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated that the compound could concentration-dependently inhibit IL-1β release, suggesting its potential as an anti-inflammatory agent .
| Compound | Concentration (µM) | IL-1β Inhibition (%) |
|---|---|---|
| This compound | 10 | 19.4 ± 0.4 |
| Compound 2 | 50 | 29.1 ± 4.8 |
- Another study highlighted its role in modulating pyroptosis, where the compound demonstrated significant inhibition of pyroptotic cell death at varying concentrations .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
| Parameter | Value |
|---|---|
| Bioavailability (SC administration) | 74% |
| Half-life | ~1 hour |
These parameters suggest that the compound has favorable pharmacokinetic properties for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate?
- Methodology : A typical approach involves sequential functionalization of the piperidine ring. For example:
Piperidine protection : Introduce a tert-butyl carbamate (Boc) group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .
Benzylation : React the Boc-protected piperidine with 3,5-dichlorobenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) to install the dichlorophenylmethyl group at the 1-position .
- Key considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (e.g., silica gel, eluent: hexane/EtOAc) .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Analytical methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration of dichlorophenyl protons at δ 7.2–7.4 ppm, tert-butyl group at δ 1.4 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₁₈H₂₃Cl₂N₂O₂) and detect impurities .
Advanced Research Questions
Q. What strategies optimize the stereochemical control during the synthesis of piperidine-containing carbamates?
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed benzylation) to control stereochemistry at the piperidine 4-position .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize intermediates and isolate enantiopure products .
- Validation : X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .
Q. How does the 3,5-dichlorophenyl substituent influence the compound’s stability under varying pH conditions?
- Stability studies :
- Acidic conditions (pH 1–3) : Monitor Boc deprotection via ¹H NMR; the tert-butyl group hydrolyzes to piperidine under strong acids (e.g., HCl in dioxane) .
- Basic conditions (pH 10–12) : Assess degradation of the carbamate linkage (e.g., via LC-MS detection of piperidine and CO₂ byproducts) .
- Recommendations : Store the compound at 2–8°C in inert atmospheres (argon) to prevent hydrolysis .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Target engagement assays :
- Enzyme inhibition : Screen against serine hydrolases or proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs or ion channels) .
Data Interpretation and Contradictions
Q. How to reconcile discrepancies in reported toxicity profiles of structurally similar carbamates?
- Case example : reports low acute toxicity for tert-butyl (4-chlorophenethyl)carbamate, while notes potential respiratory sensitization in related compounds.
- Resolution :
Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., dichlorophenyl vs. biphenyl groups) on metabolic pathways .
In silico modeling : Use tools like ADMET Predictor™ to assess bioactivation risks (e.g., quinone formation from dichlorophenyl oxidation) .
Q. What computational methods predict the compound’s solubility and bioavailability?
- Tools :
- LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP ~3.5 for this compound) .
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict passive diffusion .
Methodological Best Practices
Q. What precautions are critical when handling tert-butyl carbamates with halogenated aryl groups?
- Safety protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks during weighing or reactions .
Q. How to troubleshoot low yields in the final benzylation step?
- Common issues :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
